3-(morpholinosulfonyl)-N-(m-tolyl)benzamide

Description

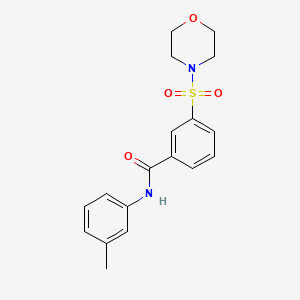

3-(Morpholinosulfonyl)-N-(m-tolyl)benzamide is a sulfamoyl benzamide derivative characterized by a morpholine ring attached via a sulfonyl group to the benzamide core and an m-tolyl (meta-methylphenyl) substituent on the amide nitrogen. Its structural features, including the electron-withdrawing sulfonyl group and the hydrophobic m-tolyl moiety, are critical for modulating enzyme affinity and solubility.

Properties

IUPAC Name |

N-(3-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-14-4-2-6-16(12-14)19-18(21)15-5-3-7-17(13-15)25(22,23)20-8-10-24-11-9-20/h2-7,12-13H,8-11H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEAWGOSFLHTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholinosulfonyl)-N-(m-tolyl)benzamide typically involves the reaction of m-toluidine with morpholinosulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of m-toluidine attacks the sulfonyl chloride, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(morpholinosulfonyl)-N-(m-tolyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(morpholinosulfonyl)-N-(m-tolyl)benzamide exhibit significant anticancer properties. For instance, derivatives containing sulfonamide groups have been shown to inhibit cancer cell proliferation and induce apoptosis.

- Mechanism of Action : These compounds often function by disrupting critical cellular processes, such as DNA replication and repair mechanisms. They can also induce cell cycle arrest in various cancer cell lines, including those with wild-type and mutant p53 genes .

- Case Study : A study demonstrated that a series of sulfonamide derivatives exhibited potent activity against the HCT-116 colorectal cancer cell line, highlighting the potential of 3-(morpholinosulfonyl)-N-(m-tolyl)benzamide as a scaffold for developing new anticancer agents .

Antimicrobial Properties

The antimicrobial potential of sulfonamide derivatives has been extensively studied, with promising results against a range of pathogens.

- In Vitro Studies : Compounds derived from similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. For example, studies have reported significant antibacterial activity against Escherichia coli and Staphylococcus aureus .

- Selectivity and Efficacy : The selectivity index (SI) of these compounds often indicates a favorable therapeutic window, making them suitable candidates for further development in treating infections without severe toxicity to human cells .

Antiparasitic Activity

Another area of interest is the antiparasitic activity of compounds related to 3-(morpholinosulfonyl)-N-(m-tolyl)benzamide.

- Research Findings : Novel derivatives have been synthesized and evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. Some derivatives showed IC50 values in the micromolar range, indicating promising antimalarial activity .

- Mechanistic Insights : The action mechanism often involves interference with the parasite's metabolic pathways, which can lead to reduced survival rates of the parasites in vitro .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-(morpholinosulfonyl)-N-(m-tolyl)benzamide.

- Optimization Studies : Research has focused on modifying the morpholino and sulfonyl groups to enhance biological activity while reducing toxicity. Variations in substituents on the benzene ring have also been explored to improve pharmacokinetic properties .

- Computational Approaches : Molecular docking studies have been employed to predict binding affinities and interactions with target proteins, aiding in the rational design of more potent analogs .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 3-(morpholinosulfonyl)-N-(m-tolyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and benzamide groups. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in h-NTPDase Inhibition

N-(4-Methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f)

- Structural Differences : The m-tolyl group in the target compound is replaced with a 4-methoxyphenyl group.

- Activity : Exhibits sub-micromolar IC50 against h-NTPDase2, highlighting the importance of electron-donating substituents (e.g., methoxy) on the phenyl ring for enzyme inhibition .

- Key Insight : The para-methoxy group may enhance binding through polar interactions, whereas the meta-methyl in the target compound likely contributes to hydrophobic packing.

3-(Morpholinosulfonyl)-N-(p-tolyl)benzamide

Benzamide Derivatives with Varied Substituents

N-(m-Tolyl)-2-(trifluoromethyl)benzamide (5i)

- Structural Differences: Replaces morpholinosulfonyl with a trifluoromethyl group.

- Synthesis : Synthesized via Cu-catalyzed arylation in 63% yield, comparable to typical benzamide synthesis routes .

N-Benzimidazolyl Methyl Benzamides

- Structural Differences: Benzimidazole ring replaces morpholinosulfonyl.

Comparative Data Table

Key Research Findings

Substituent Position Matters :

- Meta-substituted derivatives (e.g., m-tolyl) often exhibit distinct activity compared to para-substituted analogs due to steric and electronic effects. For example, the m-tolyl group in the target compound may optimize hydrophobic interactions in enzyme binding pockets .

Functional Group Contributions: The morpholinosulfonyl group enhances solubility and hydrogen-bonding capacity, critical for enzyme inhibition . Trifluoromethyl groups improve pharmacokinetic properties but may reduce target specificity compared to sulfonamides .

Synthetic Accessibility :

- Copper-catalyzed methods (e.g., ) achieve moderate yields (~60–70%) for benzamides, suggesting room for optimization in the target compound’s synthesis.

Biological Activity

3-(Morpholinosulfonyl)-N-(m-tolyl)benzamide, a compound with the molecular formula C13H16N2O3S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of 3-(morpholinosulfonyl)-N-(m-tolyl)benzamide features a benzamide core with morpholino and sulfonyl functional groups, contributing to its unique properties.

Anticancer Properties

Research indicates that 3-(morpholinosulfonyl)-N-(m-tolyl)benzamide exhibits anticancer activity through various mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound inhibits the proliferation of cancer cell lines, particularly by interfering with tubulin polymerization, which is essential for cell division.

- Induction of Apoptosis : The compound has been found to induce apoptosis in cancer cells, promoting programmed cell death through intrinsic pathways .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : In vitro studies reported MIC values ranging from 0.5 to 8 µg/mL against Gram-positive and Gram-negative bacteria, indicating significant antibacterial activity .

- Mechanism of Action : The antimicrobial effects may involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

The mechanism by which 3-(morpholinosulfonyl)-N-(m-tolyl)benzamide exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer progression and bacterial metabolism, leading to reduced viability of target cells.

- DNA Interaction : It may bind to DNA, disrupting replication and transcription processes critical for cell survival .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with 3-(morpholinosulfonyl)-N-(m-tolyl)benzamide resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 10 to 20 µM, demonstrating its potential as a therapeutic agent against specific cancers .

Case Study 2: Antimicrobial Activity

In another investigation focusing on microbial resistance, this compound showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .

Comparative Analysis

The biological activity of 3-(morpholinosulfonyl)-N-(m-tolyl)benzamide can be compared with similar compounds:

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| Compound A | Similar | Moderate | High |

| Compound B | Dissimilar | High | Moderate |

| 3-(Morpholinosulfonyl)-N-(m-tolyl)benzamide | Unique | High | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(morpholinosulfonyl)-N-(m-tolyl)benzamide, and how can yield and purity be maximized?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Formation of the benzamide core via coupling reactions between 3-(morpholinosulfonyl)benzoic acid derivatives and m-toluidine using carbodiimide-based coupling agents (e.g., EDCI or DCC) under anhydrous conditions .

- Step 2 : Purification via high-performance liquid chromatography (HPLC) to isolate the target compound from byproducts. Continuous flow reactors are recommended for scalable synthesis to enhance reproducibility .

- Key Parameters : Solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for acid:amine) to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for benzamide, morpholine protons at δ 3.5–3.7 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~375.1) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Use orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to cross-validate results. For example, if conflicting IC₅₀ values are reported for kinase inhibition, repeat assays under standardized ATP concentrations .

- Structural Confounders : Perform X-ray crystallography or molecular docking to confirm binding modes. The morpholinosulfonyl group may exhibit pH-dependent conformational changes affecting activity .

- Data Normalization : Normalize activity data against control compounds (e.g., staurosporine for kinase assays) to minimize batch effects .

Q. What strategies are recommended for modifying the compound to enhance solubility without compromising target affinity?

- Methodological Answer :

- Polar Group Introduction : Replace the m-tolyl group with a pyridyl or methoxy substituent to improve aqueous solubility. Evidence shows morpholinosulfonyl derivatives with polar groups maintain solubility (logP < 3) while retaining binding affinity .

- Co-solvent Systems : Use DMSO:PBS (10:90) for in vitro assays to prevent precipitation. For in vivo studies, employ cyclodextrin-based formulations .

- SAR Analysis : Systematic variation of substituents on the benzamide core (e.g., fluorination at C4) to balance lipophilicity and solubility .

Q. How can the mechanism of action be elucidated when interacting with multi-target enzymes (e.g., kinases or cytochrome P450 isoforms)?

- Methodological Answer :

- Kinetic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (Kd, kon/koff). For example, competitive inhibition can be confirmed via Lineweaver-Burk plots .

- Proteomic Profiling : Perform kinome-wide screening (e.g., using KINOMEscan) to identify off-target interactions. Dose-response curves (1 nM–10 μM) reveal selectivity .

- Computational Modeling : Molecular dynamics simulations (e.g., GROMACS) to predict binding stability. The morpholinosulfonyl group’s sulfonamide moiety often interacts with catalytic lysine residues in kinases .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in preclinical studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals to quantify uncertainty .

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., compound vs. vehicle) using Tukey’s test to adjust for multiple comparisons. Replicate experiments ≥3 times to ensure power (>0.8) .

Q. How can thermal stability and degradation pathways be evaluated under storage conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure weight loss (%) at 25–300°C to identify decomposition temperatures. Morpholinosulfonyl derivatives typically degrade above 150°C .

- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor purity via HPLC to identify degradation products (e.g., sulfonic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.